

# Panduratin A structure-activity relationship studies

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## Compound of Interest

Compound Name: *Panduratin*  
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An In-depth Technical Guide to the Structure-Activity Relationship of **Panduratin A**

## Introduction

**Panduratin A** is a cyclohexenyl chalcone derivative isolated from the rhizomes of *Boesenbergia rotunda* (fingerroot), a plant native to Southeast Asia used in traditional medicine.<sup>[1][2]</sup> This natural compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.<sup>[3][4]</sup> The diverse therapeutic potential of **Panduratin A** is attributed to its unique chemical structure, which allows it to interact with various biological targets. Understanding the structure-activity relationship (SAR) of **Panduratin A** is crucial for the rational design and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the SAR studies of **Panduratin A**. It summarizes the quantitative data on its biological activities, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and natural product research.

## Core Chemical Structure

**Panduratin A** is characterized by a chalcone backbone with a cyclohexenyl moiety. Its chemical formula is C<sub>26</sub>H<sub>30</sub>O<sub>4</sub>.<sup>[5]</sup> The key structural features include a dihydroxyphenyl

group, a methoxyphenyl group, and a prenylated cyclohexene ring. These features are crucial for its biological activities, and modifications to any of these parts can significantly alter its therapeutic effects.

## Structure-Activity Relationship (SAR) Studies

The biological activities of **Panduratin A** are intricately linked to its chemical structure. SAR studies have revealed that specific functional groups and their positions on the molecule are critical for its various therapeutic effects.

## Anticancer Activity

**Panduratin A** has demonstrated potent anticancer activity against a range of cancer cell lines. [6][7] Its mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Key SAR Findings:

- The presence of the hydroxyl groups on the phenyl ring is important for its cytotoxic effects.
- The cyclohexenyl ring and the prenyl group contribute to its ability to inhibit cancer cell proliferation.
- Modifications to the chalcone backbone can modulate its anticancer potency.

Quantitative Data on Anticancer Activity:

Compound	Cell Line	Activity	IC50 Value	Reference
Panduratin A	A549 (NSCLC)	Cytotoxicity	$6.03 \pm 0.21 \mu\text{g/mL}$	[8][9]
Panduratin A	H1975 (NSCLC)	Cytotoxicity	$5.58 \pm 0.15 \mu\text{g/mL}$	[8][9]
Panduratin A	MRC5 (Normal Lung)	Cytotoxicity	$12.96 \pm 0.36 \mu\text{g/mL}$	[8][9]
Panduratin A	MCF-7 (Breast Cancer)	Growth Inhibition	$3.75 \mu\text{g/mL}$	[6][10]
Panduratin A	HT-29 (Colon Cancer)	Growth Inhibition	$6.56 \mu\text{g/mL}$	[6][10]
Panduratin A	HUVECs	Selective Cytotoxicity	$6.91 \pm 0.85 \mu\text{M}$	[11][12]

## Antiviral Activity

**Panduratin A** has shown promising antiviral activity against several viruses, including SARS-CoV-2 and Dengue virus.[13][14] Its antiviral mechanism can involve the inhibition of viral proteases, which are essential for viral replication.[13]

Key SAR Findings:

- The chalcone scaffold is a key feature for its antiviral properties.
- The prenylated cyclohexenyl moiety enhances its ability to interact with viral proteins.
- Analogs with modifications to the hydroxyl groups have shown varied antiviral efficacy. 4-hydroxypanduratin showed a higher Mpro binding capacity than **Panduratin A**.[1]

Quantitative Data on Antiviral Activity:

Compound	Virus	Cell Line	Activity	IC <sub>50</sub> /CC <sub>50</sub> Value	Reference
Panduratin A	SARS-CoV-2	iPSC-CMs	Antiviral	IC <sub>50</sub> : 0.8–1.6 $\mu$ M	[13][15][16]
Panduratin A	SARS-CoV-2	iPSC-CMs	Cytotoxicity	CC <sub>50</sub> : 10.09 $\mu$ M	[13][15][16]
Panduratin A	SARS-CoV-2	Vero E6	Antiviral	EC <sub>50</sub> : 3.62 $\mu$ g/mL	[1]

## Antibacterial Activity

**Panduratin A** exhibits potent antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and clinical isolates of enterococci.[17][18][19]

Key SAR Findings:

- The lipophilicity imparted by the prenyl group and the cyclohexenyl ring is crucial for its antibacterial action, likely by facilitating membrane disruption.
- The phenolic hydroxyl groups are also important for its activity.

Quantitative Data on Antibacterial Activity:

Compound	Bacterial Strain	Activity	MIC ( $\mu\text{g/mL}$ )	MBC ( $\mu\text{g/mL}$ )	Reference
Panduratin A	Clinical Enterococci Isolates	Inhibition	2	8	<a href="#">[17]</a>
Panduratin A	Biofilm-producing Enterococci	Inhibition	$\leq 4$	-	<a href="#">[17]</a>
Panduratin A	Biofilm-producing Enterococci	Eradication	-	$\leq 16$	<a href="#">[17]</a>
Panduratin A	Clinical Staphylococci Isolates	Inhibition	MIC90: 1	-	<a href="#">[18]</a> <a href="#">[19]</a>
Panduratin A	MRSA, MSSA, MRCNS	Bactericidal	-	$\leq 8$	<a href="#">[18]</a>
Panduratin A	MSCNS	Bactericidal	-	$\leq 4$	<a href="#">[18]</a>
Panduratin A	Propionibacterium acnes	Inhibition	2	4	<a href="#">[20]</a>
Isopanduratin A	Propionibacterium acnes	Inhibition	4	8	<a href="#">[20]</a>

## Anti-inflammatory Activity

**Panduratin A** has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[\[21\]](#)[\[22\]](#)

Key SAR Findings:

- The chalcone structure is essential for its anti-inflammatory properties.

- The presence of the cyclohexenyl ring is a key determinant of its potent inhibitory activity against nitric oxide (NO) and prostaglandin E2 (PGE2) production.

Quantitative Data on Anti-inflammatory Activity:

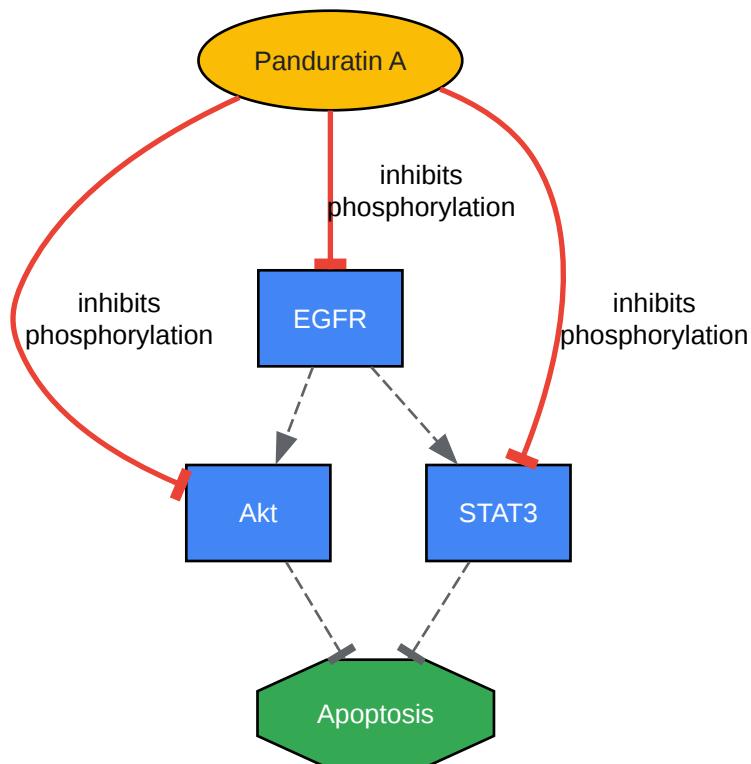
Compound	Assay	Activity	IC50 Value	Reference
Panduratin A	NO Production Inhibition	Anti-inflammatory	0.175 $\mu$ M	[3]
Panduratin A	PGE-2 Production Inhibition	Anti-inflammatory	0.0195 $\mu$ M	[3]

## Signaling Pathways and Mechanisms of Action

**Panduratin A** exerts its diverse biological effects by modulating several key signaling pathways.

### Anticancer Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, **Panduratin A** induces apoptosis by inhibiting the phosphorylation of EGFR, Akt, and STAT3.[8][9]

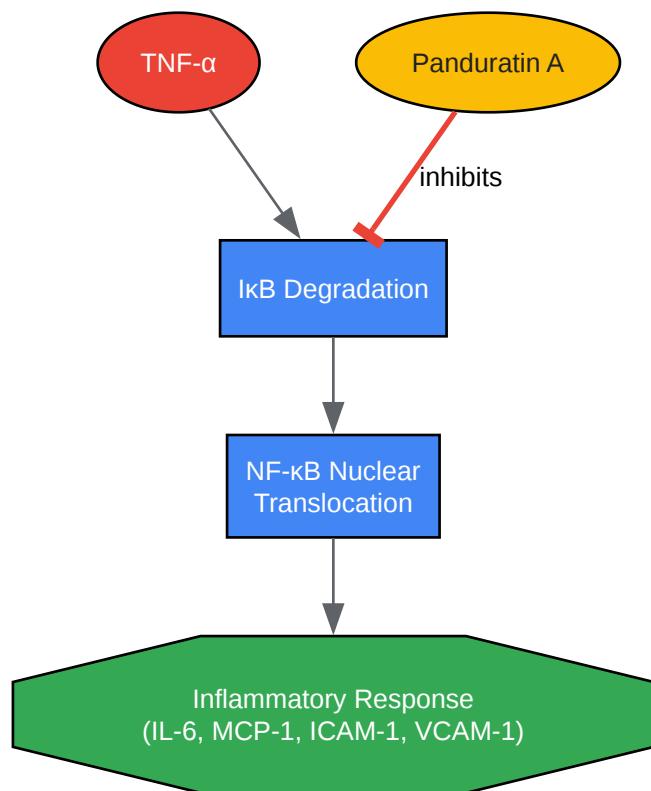


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Caption: **Panduratin A** induced apoptosis in NSCLC cells.

## Anti-inflammatory Signaling Pathway

**Panduratin A** inhibits TNF- $\alpha$ -stimulated endothelial cell activation by suppressing the NF- $\kappa$ B pathway. It prevents I $\kappa$ B degradation and the subsequent nuclear translocation of NF- $\kappa$ B.[23]

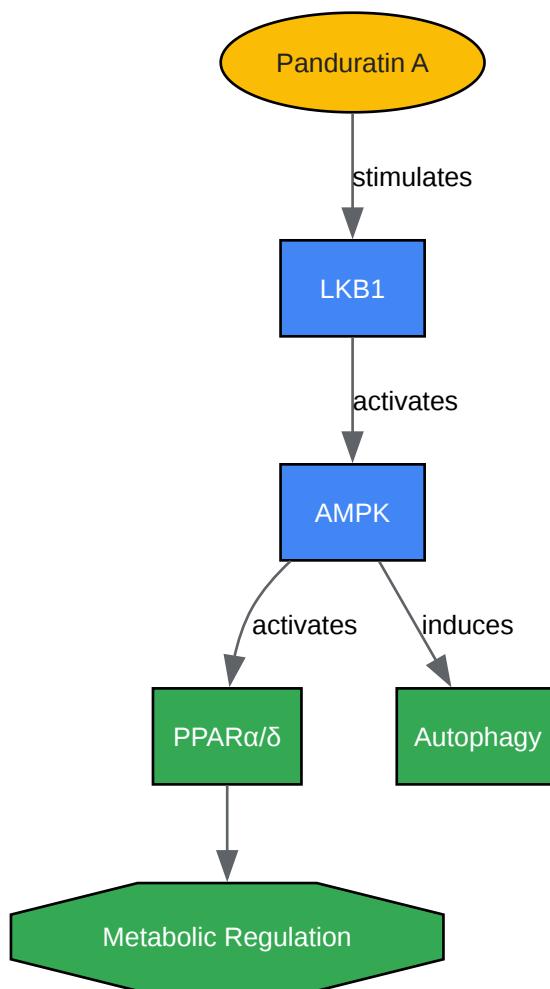


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Caption: Anti-inflammatory mechanism of **Panduratin A**.

## AMPK Activation Pathway

**Panduratin A** is an LKB1-dependent AMPK stimulator. Activated AMPK plays a role in various metabolic processes and can induce autophagy.[24][25]



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Caption: **Panduratin A** activates the LKB1/AMPK pathway.

## Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

### Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of **Panduratin A** on cancer and normal cell lines.[\[8\]](#)[\[9\]](#)

- Cell Seeding: Seed cells (e.g., A549, H1975, MRC5) in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.

- Compound Treatment: Treat the cells with various concentrations of **Panduratin A** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

## Antiviral Plaque Assay

This assay is used to quantify the production of infectious virus particles after treatment with **Panduratin A**.<sup>[13]</sup>

- Cell Seeding: Seed host cells (e.g., iPSC-CMs) in a multi-well plate and grow to confluence.
- Infection and Treatment: Infect the cells with the virus (e.g., SARS-CoV-2) in the presence of different concentrations of **Panduratin A**.
- Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
- Plaque Counting: Count the number of plaques in each well.

- Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of **Panduratin A**.

## Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Panduratin A** against bacterial strains.[17][18]

- Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) in a suitable broth medium.
- Serial Dilution: Prepare two-fold serial dilutions of **Panduratin A** in a 96-well microtiter plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Panduratin A** that completely inhibits visible bacterial growth.
- MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.
- Incubation and Counting: Incubate the agar plates and count the number of colonies. The MBC is the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

## In Vitro Capillary Tube Formation Assay

This assay assesses the effect of **Panduratin A** on the morphogenesis of endothelial cells, a key step in angiogenesis.[11][26]

- Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
- Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells and treat with different concentrations of **Panduratin A**. Include a

pro-angiogenic factor (e.g., VEGF) as a negative control and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.

- Incubation: Incubate the plate for a few hours to allow for the formation of capillary-like structures.
- Visualization and Imaging: Observe the tube formation under a microscope and capture images.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
- Data Analysis: Compare the tube formation in **Panduratin** A-treated wells to the controls to evaluate its anti-angiogenic activity.

## Synthesis of Panduratin A and Analogs

The total synthesis of **Panduratin** A and its analogs has been achieved through various synthetic routes. A common and effective method involves a Diels-Alder reaction.[\[27\]](#)[\[28\]](#)[\[29\]](#) This biomimetic approach mimics the proposed natural biosynthesis of **Panduratin** A.[\[30\]](#)

A typical synthetic strategy involves:

- Diels-Alder Reaction: A high-pressure Diels-Alder reaction between a substituted cinnamate and a diene like E-ocimene is a key step to form the cyclohexene core.[\[27\]](#)[\[28\]](#)
- Functional Group Manipulations: Subsequent steps involve the addition of the appropriate phenyl group via organometallic reagents and other functional group transformations to yield **Panduratin** A or its derivatives.[\[27\]](#)

This synthetic methodology allows for the generation of a variety of analogs for SAR studies by modifying the starting materials.

## Conclusion

**Panduratin** A is a promising natural product with a wide range of therapeutic activities. Structure-activity relationship studies have provided valuable insights into the molecular

features responsible for its anticancer, antiviral, antibacterial, and anti-inflammatory effects. The chalcone scaffold, the prenylated cyclohexenyl ring, and the phenolic hydroxyl groups are all critical determinants of its biological functions.

The quantitative data and mechanistic studies summarized in this guide highlight the potential of **Panduratin A** as a lead compound for drug discovery. The detailed experimental protocols provide a foundation for further research and evaluation of this versatile molecule. Future work should focus on the synthesis and biological evaluation of novel analogs to develop more potent and selective therapeutic agents based on the **Panduratin A** scaffold. The continued exploration of its mechanisms of action will further elucidate its therapeutic potential and pave the way for its clinical application.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Panduratin A | C26H30O4 | CID 6483648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. Panduratin A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer properties of panduratin A isolated from Boesenbergia pandurata (Zingiberaceae) | Semantic Scholar [semanticscholar.org]

- 11. In vitro and in vivo anti-angiogenic activities of Panduratin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "In Vitro and In Vivo Anti-Angiogenic Activities of Panduratin A" by Siew Li Lai, Shiau Chuen Cheah et al. [knova.um.edu.my]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. Unveiling the Antiviral Properties of Panduratin A through SARS-CoV-2 Infection Modeling in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro antibacterial activity of panduratin A against enterococci clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activities of Panduratin A against Clinical Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Activity of Panduratin A against LPS-Induced Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity of Panduratin A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Panduratin A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of panduratin A, LKB1-dependent AMP-activated protein kinase stimulator, with activation of PPAR $\alpha/\delta$  for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Panduratin A Induces Autophagy Through AMPK Activation Independent of mTOR Inhibition and Restricts Mycobacterium tuberculosis in Host Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Anti-Angiogenic Activities of Panduratin A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies Toward the Total Synthesis of Panduratin and Bicuculline Natural Products [openresearch-repository.anu.edu.au]
- 28. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 29. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 30. researchgate.net [researchgate.net]
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